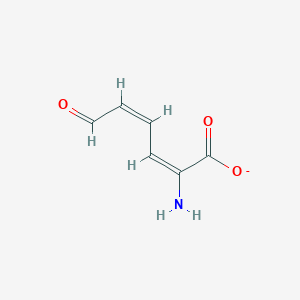
2-Aminomuconate 6-semialdehyde(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminomuconate 6-semialdehyde(1-) is conjugate base of 2-aminomuconic 6-semialdehyde arsing from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic 6-semialdehyde.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₆H₇NO₃
- Molecular Weight : 141.12 g/mol
- CAS Number : 245128-91-0
- Synonyms : 2-aminomuconic semialdehyde, 2-aminomuconate semialdehyde
2-Aminomuconate 6-semialdehyde is characterized by its 2-amino substituent and is classified as a muconic semialdehyde. It serves as a conjugate base of the corresponding acid form, highlighting its role in acid-base chemistry within biological systems .
Tryptophan Metabolism
One of the primary applications of 2-aminomuconate 6-semialdehyde is in the metabolism of tryptophan. In this context, it acts as an intermediate in the catabolic pathway leading to the formation of various metabolites, including picolinic acid. The enzymatic conversion of tryptophan involves several steps where 2-aminomuconate plays a crucial role as a substrate for specific enzymes .
Microbial Biodegradation
The compound has been extensively studied for its involvement in the biodegradation of aromatic compounds. For example, Pseudomonas pseudoalcaligenes utilizes 2-aminomuconate 6-semialdehyde in the degradation of nitrobenzene and its derivatives. The enzyme 2-aminomuconate deaminase (AmnE) hydrolyzes this compound to produce 4-oxalocrotonate, which further enters the Krebs cycle . This pathway not only illustrates the compound's role in microbial metabolism but also highlights its potential for bioremediation applications.
Enzyme Characterization
Research has identified various enzymes that interact with 2-aminomuconate 6-semialdehyde:
- 2-Aminomuconate Deaminase (AmnE) : Catalyzes the conversion of 2-aminomuconate to 4-oxalocrotonate.
- 2-Aminomuconic 6-Semialdehyde Dehydrogenase (AmnC) : Converts the semialdehyde into other metabolic intermediates.
These enzymes are part of tightly regulated gene clusters that facilitate efficient degradation pathways, underscoring their importance in microbial physiology and potential industrial applications .
Case Study: Biodegradation of Nitrobenzene
A significant study demonstrated the role of Pseudomonas pseudoalcaligenes in degrading nitrobenzene through a series of enzymatic reactions involving 2-aminomuconate 6-semialdehyde. The research highlighted how this compound acts as an unstable intermediate that is rapidly converted into more stable products via enzymatic action. The study utilized high-pressure liquid chromatography and nuclear magnetic resonance to confirm product identities, showcasing the analytical techniques employed to study these pathways .
Case Study: Enzyme Structure and Function
Another research effort focused on elucidating the structure of AmnE from Pseudomonas sp. AP–3. The crystal structure revealed insights into how this enzyme specifically recognizes and processes 2-aminomuconate. Understanding these structural details can inform biotechnological applications where enzyme efficiency and specificity are critical .
Propiedades
Fórmula molecular |
C6H6NO3- |
|---|---|
Peso molecular |
140.12 g/mol |
Nombre IUPAC |
(2E,4Z)-2-amino-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/p-1/b2-1-,5-3+ |
Clave InChI |
QCGTZPZKJPTAEP-REDYYMJGSA-M |
SMILES |
C(=CC=O)C=C(C(=O)[O-])N |
SMILES isomérico |
C(=C\C=O)\C=C(/C(=O)[O-])\N |
SMILES canónico |
C(=CC=O)C=C(C(=O)[O-])N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















